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An In-Depth Technical Guide to Criegee Oxidation: From Glycol Cleavage to Atmospheric
Chemistry

Introduction

The legacy of German chemist Rudolf Criegee is prominently etched in the field of organic
chemistry through his groundbreaking work on oxidation reactions. His name is associated with
two distinct yet significant transformations: the oxidative cleavage of vicinal diols by lead
tetraacetate, now known as the Criegee oxidation, and the elucidation of the mechanism of
ozonolysis, which introduced the pivotal Criegee intermediate. This guide provides a
comprehensive technical overview of both discoveries, tailored for researchers, scientists, and
professionals in drug development. It delves into their historical context, reaction mechanisms,
experimental protocols, and applications, with a special focus on the modern understanding
and significance of the Criegee intermediate in atmospheric chemistry.

Part 1: The Criegee Oxidation of Vicinal Diols
Discovery and History

In 1931, Rudolf Criegee reported the oxidative cleavage of the carbon-carbon bond in vicinal
diols (1,2-glycols) using lead tetraacetate (Pb(OAc)4).[1] This reaction, analogous to the
Malaprade reaction that uses periodate, provided a valuable method for cleaving glycols under
milder, non-aqueous conditions to yield aldehydes and ketones.[1] Criegee's initial work
highlighted the necessity of anhydrous solvents to prevent the hydrolysis of the lead
tetraacetate reagent.[1] However, later studies demonstrated that the reaction could be
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performed in the presence of water if the rate of oxidation significantly exceeds the rate of
hydrolysis.[1]

Reaction Mechanism

The reaction is believed to proceed through a cyclic intermediate. The lead tetraacetate reacts
with the diol to form a cyclic lead(IV) diester. This intermediate then undergoes a concerted,
two-electron rearrangement. The C-C bond is cleaved, and the lead(1V) is reduced to lead(ll)
diacetate, yielding two carbonyl compounds (ketones or aldehydes).[2][3]

The rate of the Criegee oxidation is highly dependent on the stereochemistry of the diol. Diols
where the hydroxyl groups are in a cis or syn-periplanar conformation react much faster
because they can readily form the required five-membered cyclic intermediate. Trans-diols,
particularly on rigid ring systems where the hydroxyls cannot easily adopt a syn conformation,
react much more slowly.[1][3]
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Caption: Logical flow of the Criegee oxidation of vicinal diols.

Experimental Protocols

A general laboratory procedure for the Criegee oxidation of a 1,2-diol is as follows:
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Materials:

1,2-diol (1.0 eq)

Lead tetraacetate (Pb(OAc)4) (1.5 eq)

Anhydrous dichloromethane (DCM)

Ethylene glycol (for quenching)
Procedure:[2]

o Asuspension of lead tetraacetate (1.5 equivalents) is prepared in anhydrous
dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

e A solution of the 1,2-diol (1.0 equivalent) in anhydrous dichloromethane is added to the
stirred suspension.

e The reaction mixture is stirred at room temperature. Reaction progress can be monitored by
thin-layer chromatography (TLC). A typical reaction time is around 20-30 minutes.[2]

e Once the starting material is consumed, the reaction is quenched by adding a small amount
of ethylene glycol to consume any excess lead tetraacetate.

e The solvent (dichloromethane) is removed under reduced pressure (rotary evaporation).

e The resulting crude product, containing the desired carbonyl compounds and lead(ll)
acetate, can often be used in the next synthetic step without further purification. If purification
is necessary, standard techniques like column chromatography can be employed after
filtering off the lead salts.

Substrate Scope

Beyond simple 1,2-diols, the Criegee oxidation has been successfully applied to other
substrates, including:

e [3-amino alcohols: These are cleaved to form a carbonyl compound and an imine, which can
then be hydrolyzed.[1]
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» a-hydroxy carbonyls and a-keto acids: These substrates also undergo cleavage.[1]

o Carbohydrates: The reaction is widely used in carbohydrate chemistry to cleave glycol units,
aiding in structure elucidation.[1]

Part 2: The Criegee Intermediate in Ozonolysis
Discovery and History

The second, and perhaps more impactful, contribution of Rudolf Criegee was his proposed
mechanism for the ozonolysis of alkenes, first postulated in the 1950s.[4][5] Ozonolysis, the
cleavage of a carbon-carbon double or triple bond by ozone, was a known reaction, but its
mechanism was a subject of debate. Criegee proposed the formation of a highly reactive,
transient species he termed a "zwitterion," now universally known as the Criegee intermediate
(CI) or carbonyl oxide.[6]

For decades, the existence of these intermediates was supported only by indirect evidence, as
their high reactivity and short lifespan made direct observation exceptionally difficult.[6] It was
not until 2012 that researchers at Sandia National Laboratories, using advanced
photoionization mass spectrometry, reported the first direct detection and kinetic
measurements of a Criegee intermediate (CH200).[7][8] This breakthrough has catalyzed a
resurgence in the study of Criegee intermediates, particularly concerning their critical role in
atmospheric chemistry.[9]

The Criegee Mechanism of Ozonolysis

The currently accepted mechanism for alkene ozonolysis, based on Criegee's proposal,
involves three key steps:

e 1,3-Dipolar Cycloaddition: Ozone adds across the alkene's double bond in a concerted
cycloaddition reaction to form an unstable primary ozonide, also known as a molozonide (a
1,2,3-trioxolane).[4]

o Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves to form a
carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, the Criegee intermediate.

[4]16]
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e 1,3-Dipolar Cycloaddition (Recombination): The Criegee intermediate and the carbonyl

compound then recombine in a different orientation to form a more stable secondary ozonide

(a 1,2,4-trioxolane).[4] This secondary ozonide can be isolated or, more commonly, worked

up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide)

conditions to yield the final products.[10]
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Caption: The Criegee mechanism for the ozonolysis of alkenes.

Atmospheric Significance and Reactivity

© 2025 BenchChem. All rights reserved. 5/11

Tech Support


https://en.wikipedia.org/wiki/Ozonolysis
https://www.masterorganicchemistry.com/2013/04/23/alkene-reactions-ozonolysis/
https://www.benchchem.com/product/b146063?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The formation of Criegee intermediates in the atmosphere occurs through the ozonolysis of
biogenic and anthropogenic alkenes.[7] Once formed, these highly reactive species can
undergo unimolecular decay or bimolecular reactions with other atmospheric trace gases, such
as sulfur dioxide (SO3), nitrogen dioxide (NOz), and water vapor.[7][11] These reactions are
crucial as they can form important secondary pollutants and influence the formation of
atmospheric aerosols, which have significant impacts on air quality and climate.[5][7]

e Reaction with SOz2: This reaction is particularly important as it is extremely fast and produces
sulfur trioxide (SOs), which is rapidly hydrated to form sulfuric acid (H2SOa4). This pathway is
a major non-photochemical source of atmospheric sulfuric acid, a key component in the
nucleation of new aerosol particles.[11]

o Reaction with NOz: Criegee intermediates react with NO2 to form various nitrogen-containing
products, influencing the atmospheric nitrogen budget.[12]

o Reaction with Water: The reaction with water vapor, and particularly the water dimer
((H20)2), was once thought to be the dominant sink for Cls. While still a significant pathway,
its rate is slower than previously assumed, allowing for competitive reactions with SOz and
NO2z.[11]

» Unimolecular Decay: Cls are formed with significant internal energy and can undergo prompt
unimolecular decay, often producing hydroxyl radicals (*OH), the most important oxidant in
the troposphere.[7][13]
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Caption: Key atmospheric reaction pathways for Criegee intermediates.
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Quantitative Data: Reaction Kinetics

The direct detection of Criegee intermediates has enabled precise measurements of their

reaction rate coefficients. The data below summarizes key kinetic findings for the simplest
Criegee intermediate, formaldehyde oxide (CH200), and acetaldehyde oxide (CHsCHOO).

Rate
. Coefficient (k)
Criegee Temperature
. Reactant at 298 K (cm? Reference(s)

Intermediate Dependence
molecule—
s™)
(3.56 + 0.11) x ,

CH200 SOz Weak negative [14]
10—11
(1.24 £ 0.16) x Negative: T-2.9 £

CH200 NO: [12][14][15]
1012 0.2)
(9.8 +5.9) x

CH200 H20 (monomer) - [14]
10—16

, (9.52 + 2.49) x

CH200 H20 (dimer) - [14]
10—12
(4.80 + 0.46) x

syn-CHsCHOO SO: - [14]
10—11

] (1.18 £ 0.21) x No significant
anti-CHsCHOO SO2 [14]

10—10

dependence

Experimental Protocols for Kinetic Studies

Modern kinetic studies of Criegee intermediates typically employ a "pump-probe" technique,

such as laser flash photolysis coupled with a sensitive, time-resolved detection method.

General Workflow:

e Generation (Pump): A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a

precursor molecule to generate a specific radical. This radical then reacts with molecular

oxygen to form the desired Criegee intermediate. A common method is the photolysis of a
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diiodoalkane (e.g., CHzI2) to produce an iodoalkyl radical (*CHz:l), which reacts with Oz to
yield the CI (CH200) and an iodine atom.[9][12]

o Reaction: The newly formed Cls are present in a flow tube containing a known concentration
of the reactant gas (e.g., SOz, NO2) and a buffer gas (e.g., N2, He) at a specific temperature
and pressure.

o Detection (Probe): The concentration of the Criegee intermediate is monitored over time
(typically on a microsecond to millisecond timescale) using a sensitive detection technique.
Methods include:

o Photoionization Mass Spectrometry (PIMS): A tunable vacuum ultraviolet (VUV) light
source, often from a synchrotron, ionizes the molecules, which are then detected by a
mass spectrometer. This allows for isomer-specific detection.[8]

o Broadband UV Absorption Spectroscopy: The transient absorption of the Criegee
intermediate is measured over a range of UV wavelengths.[14]

o Data Analysis: The decay rate of the CI signal is measured as a function of the reactant
concentration. A plot of the pseudo-first-order decay rate versus reactant concentration
yields a straight line whose slope is the second-order rate coefficient for the reaction.

Example Experimental Conditions (CH200 + NO2z Reaction):[15]
e CI Precursor: Diiodomethane (CHzl2)

e Photolysis Laser: 248 nm (KrF excimer laser)

o Reactant Gases: CHzlz, Oz, NO2, N2 (buffer gas)

e Temperature Range: 242 - 353 K

e Pressure Range: 25 - 300 Torr

o Detection Method: Time-resolved broadband UV absorption spectroscopy
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Caption: Workflow for a typical Criegee intermediate kinetic experiment.

Conclusion

The work of Rudolf Criegee has left an indelible mark on organic chemistry, providing both a
classic synthetic tool and a deep mechanistic insight that remains profoundly relevant today.
The Criegee oxidation of diols continues to be a useful transformation in organic synthesis.
Simultaneously, the Criegee intermediate, once a theoretical postulate, is now recognized as a
central player in atmospheric oxidation processes. The ongoing exploration of its complex
chemistry, made possible by modern experimental and theoretical techniques, underscores the
enduring significance of Criegee's foundational discoveries and their continuing impact on
fields from synthetic chemistry to climate science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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